molecular formula C₁₉H₂₅BN₄O₅ B1155467 3-Hydroxy Bortezomib

3-Hydroxy Bortezomib

Cat. No.: B1155467
M. Wt: 400.24
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy Bortezomib is a chemical derivative of Bortezomib (Velcade®), the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma . Bortezomib exerts its potent antitumor activity by selectively and reversibly inhibiting the chymotrypsin-like activity of the 26S proteasome's β5 subunit, a core component of the ubiquitin-proteasome pathway (UPP) . The UPP is critical for maintaining cellular homeostasis by regulating the degradation of intracellular proteins; its inhibition disrupts numerous signaling pathways, leading to cell cycle arrest and apoptosis in malignant cells . Key established mechanisms of Bortezomib's action include the suppression of the NF-κB survival pathway by preventing the degradation of its inhibitor, IκB, and the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR) . As a research compound, this compound is of significant interest for investigating the structure-activity relationships of proteasome inhibitors and for exploring metabolite activity, potentially offering insights into the pharmacology and resistance mechanisms associated with this drug class. This product is intended For Research Use Only.

Properties

Molecular Formula

C₁₉H₂₅BN₄O₅

Molecular Weight

400.24

Synonyms

((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic Acid

Origin of Product

United States

Synthetic Chemistry and Structural Modifications of 3 Hydroxy Bortezomib

Methodologies for the Chemical Synthesis of 3-Hydroxy Bortezomib (B1684674)

The synthesis of 3-hydroxy bortezomib, a primary metabolite of the anticancer agent bortezomib, is a significant area of research. This hydroxylated derivative retains the core boronic acid structure essential for its biological activity. vulcanchem.com The synthetic approaches can be broadly categorized into total synthesis and semi-synthetic strategies.

Total synthesis of this compound involves constructing the molecule from simpler, commercially available starting materials. A key challenge in these syntheses is the stereoselective introduction of the hydroxyl group, as this creates multiple stereoisomers.

A common strategy involves the Matteson homologation, which is a powerful method for the stereoselective synthesis of α-amino boronic esters. researchgate.net This approach utilizes a chiral auxiliary, such as pinanediol, to direct the stereochemistry during the formation of the carbon-boron bond. researchgate.netnewdrugapprovals.org The synthesis typically begins with the preparation of a chiral boronic ester, which is then homologated using (dichloromethyl)lithium. newdrugapprovals.org This is followed by the introduction of an amino group and subsequent coupling with the other components of the molecule, L-phenylalanine and pyrazine-2-carboxylic acid. google.comluxembourg-bio.com The final steps involve the deprotection of the boronic acid and other functional groups. The use of different chiral auxiliaries and resolving agents allows for the preparation of specific stereoisomers. newdrugapprovals.org

Another approach might involve the asymmetric dihydroxylation of an unsaturated precursor to install the hydroxyl group, although this can often lead to mixtures of diastereomers requiring separation.

Semi-synthetic methods start from bortezomib and introduce the hydroxyl group through a chemical transformation. This approach is often more direct but presents challenges in achieving regioselectivity, meaning the reaction must specifically target the C-3 position of the leucine-like side chain.

One potential route is the direct oxidation of bortezomib using a selective oxidizing agent. The choice of reagent and reaction conditions is crucial to favor hydroxylation at the desired position and minimize side reactions. These reactions can also produce a mixture of stereoisomers that necessitate purification, often by chromatographic techniques.

Total Synthesis Approaches for this compound

Enzymatic Biotransformation Routes to this compound

The formation of this compound in the body is a natural process of drug metabolism, primarily carried out by enzymes. This biotransformation can be harnessed for synthetic purposes.

In humans, bortezomib is metabolized into its hydroxylated and deboronated forms by a group of enzymes known as cytochrome P450s (CYPs), which are primarily found in the liver. aacrjournals.orgiiarjournals.org In vitro studies using human liver microsomes have identified the specific CYP isoforms responsible for the formation of this compound. aacrjournals.orgiiarjournals.org The major contributors are CYP3A4 and CYP2C19, with minor roles played by CYP1A2, CYP2D6, and CYP2C9. aacrjournals.orgiiarjournals.org These enzymes catalyze the oxidative metabolism of bortezomib. aacrjournals.org The predominant pathway is oxidative deboronation, which leads to inactive metabolites. cancernetwork.com Hydroxylation, leading to this compound, is another key metabolic route. researchgate.net

Table 1: Cytochrome P450 Isoforms Involved in Bortezomib Metabolism

CYP IsoformRelative Contribution
CYP3A4Major aacrjournals.orgiiarjournals.org
CYP2C19Major aacrjournals.orgiiarjournals.org
CYP1A2Minor aacrjournals.orgiiarjournals.org
CYP2D6Minor aacrjournals.orgiiarjournals.org
CYP2C9Minor aacrjournals.orgiiarjournals.org

This table summarizes the key enzymes identified in the metabolic conversion of bortezomib.

Harnessing these biocatalysts for preparative synthesis requires optimizing the reaction conditions to maximize yield and efficiency. This field, known as biocatalysis, offers a green chemistry approach to producing complex molecules. nih.gov

Optimization strategies could include:

Recombinant Enzyme Technology: Using host organisms like E. coli or yeast to produce large quantities of specific CYP enzymes (e.g., CYP3A4 or CYP2C19). researchgate.net This provides a pure and reliable source of the biocatalyst.

Cofactor Regeneration: CYP-mediated reactions require a cofactor, typically NADPH, which is expensive. researchgate.net Implementing a cofactor regeneration system, where a second enzyme and substrate are used to continuously regenerate NADPH, is crucial for process viability. researchgate.net

Process Condition Optimization: Fine-tuning parameters such as pH, temperature, substrate concentration, and solvent system can significantly enhance enzyme activity and stability. nih.govresearchgate.net For instance, biphasic systems (e.g., water-organic solvent) can be used to alleviate product inhibition. researchgate.net

Enzyme Immobilization: Attaching the enzyme to a solid support can improve its stability, allow for easy separation from the product, and enable its reuse over multiple reaction cycles. nih.gov

These biocatalytic methods hold promise for the stereoselective and environmentally friendly synthesis of this compound. researchgate.netresearchgate.net

Identification of Biocatalysts in this compound Formation

Design and Synthesis of Novel this compound Analogues

The existence and activity of this compound inspire the design and synthesis of new analogues to explore structure-activity relationships (SAR). nih.gov Modifications to the core structure can lead to compounds with altered potency, selectivity, or metabolic stability. researchgate.netrsc.org

Research in this area focuses on several strategies:

Stereochemical Variation: Synthesizing and testing all possible stereoisomers of this compound to determine how the spatial arrangement of the hydroxyl group affects its interaction with the proteasome target. researchgate.net

Modification of the Phenylalanine Moiety: Replacing the L-phenylalanine unit with other natural or unnatural amino acids to probe the requirements of the binding pocket.

Alteration of the Pyrazine Ring: Substituting the pyrazine-2-carbonyl group with other heterocyclic or aromatic systems to potentially enhance binding affinity or alter electronic properties. researchgate.net For example, studies on related boronic acid inhibitors have shown that substituents on an N-terminal ring can significantly impact potency. rsc.org

Bioisosteric Replacement: Replacing the boronic acid group with other functionalities that can form reversible covalent bonds with the proteasome's active site threonine residue. However, the boronic acid moiety is often considered essential for the mechanism of action. mdpi.com

The synthesis of these analogues generally employs the robust synthetic methodologies developed for bortezomib and this compound, such as fragment condensation and stereoselective boronic ester homologation. luxembourg-bio.comnih.gov These SAR studies are critical for the rational design of next-generation proteasome inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives

The structure-activity relationship (SAR) for this compound is primarily understood through its comparison to the parent compound, Bortezomib. This compound is the product of metabolic hydroxylation of Bortezomib. This structural modification, the introduction of a hydroxyl group on the leucine (B10760876) side chain, is a key step in the biotransformation of the drug.

Crucially, the metabolites of Bortezomib, produced through pathways including oxidative deboronation and hydroxylation, are considered to be pharmacologically inactive. drugbank.compfizermedicalinformation.com The boronic acid moiety is essential for binding to the proteasome's active site and achieving inhibition. nih.gov While this compound retains this boronic acid group, the addition of the hydroxyl group at the 3-position of the butyl group significantly impacts its biological activity, rendering it an inactive metabolite. Current time information in Bangalore, IN.drugbank.com Therefore, the primary SAR finding is that this specific hydroxylation leads to a loss of proteasome inhibitory function.

Given that this compound is an inactive metabolite, it has not been pursued as a lead compound for developing further derivatives. Instead, SAR studies have remained focused on the Bortezomib scaffold to create next-generation proteasome inhibitors with improved potency and selectivity. These studies have revealed several key principles:

The Boronic Acid Moiety: This group is indispensable for activity, forming a reversible covalent bond with the N-terminal threonine hydroxyl group in the proteasome's catalytic β5 subunit. nih.gov

The Peptide Backbone: The dipeptide structure (Phenylalanine-Leucine) correctly positions the boronic acid "warhead" within the enzyme's active site. Modifications to this backbone can alter potency and selectivity.

The N-terminal Cap: The pyrazinecarbonyl group at the N-terminus is also crucial for activity. Analogs with different capping groups have been synthesized to explore their impact on binding and efficacy. For example, the rationally designed analog Delanzomib (CEP-18770) features a 6-phenylpyridine-2-carbonyl group in place of the pyrazinecarbonyl group. ncats.io

The table below presents the inhibitory concentrations of Bortezomib and other related proteasome inhibitors, illustrating the high potency of this class of compounds against various cancer cell lines.

CompoundCell LineInhibitory Concentration (IC50)Reference
BortezomibMultiple Myeloma (various lines)3-20 nM nih.gov
BortezomibTHP1 (Human myelomonocytic)3.3 nM ashpublications.org
BortezomibHepG2 (Hepatocellular carcinoma)15.6 nM
BortezomibMM.1S (Multiple Myeloma)~10 nM ashpublications.org
MG132THP1 (Bortezomib-resistant)18x more resistant than wild-type
Delanzomib (CEP-18770)RPMI-8226 (Multiple Myeloma)3.5 nM ncats.io
Delanzomib (CEP-18770)HS-Sultan (Anaplastic non-Hodgkin lymphoma)10.0 nM ncats.io

Rational Design Principles for Modulating this compound Activity

The principles of rational drug design are typically applied to enhance the therapeutic properties of an active compound or to create new active compounds. As this compound is an inactive metabolite, it is not a direct target for rational design aimed at modulating or increasing its activity. Instead, knowledge of its structure is a critical component in the rational design of new Bortezomib analogs that can overcome metabolic inactivation.

The fundamental principle behind the design of Bortezomib and its successors is the targeted, reversible inhibition of the 26S proteasome. pfizermedicalinformation.com The design strategy is centered on mimicking the natural peptide substrates of the proteasome to ensure specific binding to the active site.

Key rational design principles for this class of inhibitors include:

Mechanism-Based Inhibition: The design leverages the known catalytic mechanism of the proteasome. The electrophilic boron atom of the boronic acid acts as a transition-state analog, forming a stable but reversible complex with the nucleophilic hydroxyl group of the threonine residue at the proteasome's active site. nih.gov This ensures high affinity and potent inhibition.

Exploiting Substrate Specificity: The proteasome has different catalytic sites (chymotrypsin-like, trypsin-like, and caspase-like). Bortezomib was designed to primarily inhibit the chymotrypsin-like activity associated with the β5 subunit, which is crucial for cell survival pathways often dysregulated in cancer. drugbank.comashpublications.org Designing analogs that can selectively target different subunits or have a broader inhibitory profile is an active area of research.

Improving Pharmacokinetic Properties: A major goal of rational design is to create drugs with better metabolic stability. Understanding that Bortezomib is inactivated via hydroxylation to this compound allows medicinal chemists to design new analogs where the susceptible positions are modified or sterically shielded. This could potentially block the metabolic pathway, leading to a longer half-life and sustained activity of the parent drug.

Overcoming Resistance: Drug resistance to Bortezomib can emerge through mutations in the proteasome's β5 subunit (PSMB5) or through its overexpression. nih.gov Rational design aims to create new inhibitors that can bind effectively to these mutated proteasomes or that have different binding modes, thereby circumventing established resistance mechanisms.

Molecular and Cellular Pharmacology of 3 Hydroxy Bortezomib

Proteasome System Modulation by 3-Hydroxy Bortezomib (B1684674)

Assessment of Proteasome Inhibitory Potency and Selectivity of 3-Hydroxy Bortezomib

This compound is a primary metabolite of the proteasome inhibitor Bortezomib. vulcanchem.com The parent compound, Bortezomib, is a potent and reversible inhibitor of the 26S proteasome, a critical complex for protein degradation within cells. vulcanchem.comnih.govdrugbank.com Bortezomib demonstrates selective inhibition of the chymotrypsin-like activity associated with the β5 subunit of the 20S proteasome core. nih.govdrugbank.com This inhibition is significantly more potent compared to its effect on the caspase-like (β1) and trypsin-like (β2) activities. ashpublications.org Specifically, Bortezomib exhibits IC50 values of 7 nM for the chymotrypsin-like activity, 74 nM for the caspase-like activity, and 4,200 nM for the trypsin-like activity in human 20S proteasome assays.

The structural modification in this compound, the presence of a hydroxyl group at the 3-position, is a result of metabolic processes and influences its biological activity. vulcanchem.com While detailed kinetic data for this compound itself is not extensively available in the provided search results, its activity is intrinsically linked to that of its parent compound. The core boronic acid moiety, essential for proteasome inhibition, is retained in this compound. vulcanchem.com This suggests that it likely maintains a similar, though potentially altered, inhibitory profile against the proteasome subunits. The potency of Bortezomib has been demonstrated with IC50 values in the nanomolar range in various cancer cell lines. nih.gov For instance, in multiple myeloma cell lines, the IC50 values for Bortezomib range from 3 to 20 nM. nih.gov

Mechanistic Characterization of this compound-Proteasome Interactions

The interaction between Bortezomib and the proteasome is characterized by a reversible, covalent bond. nih.govresearchgate.net The boronic acid group in the Bortezomib molecule forms a stable complex with the active site threonine hydroxyl group within the β5 subunit of the proteasome. nih.govresearchgate.net This interaction effectively blocks the chymotrypsin-like activity, which is a rate-limiting step in proteolysis. researchgate.net As a metabolite, this compound retains this crucial boronic acid moiety, indicating a similar mechanism of action. vulcanchem.com The interaction is slowly reversible, allowing for the recovery of proteasome activity after the drug is cleared. nih.gov

Non-Proteasomal Cellular Targets and Pathways Influenced by this compound

Interrogation of Off-Target Interactions of this compound

One study investigated the serine protease HtrA2/Omi as a potential off-target of Bortezomib. aacrjournals.org The findings from this research suggested that Bortezomib could inhibit HtrA2/Omi, a protease involved in neuronal cell survival. aacrjournals.org However, subsequent independent studies did not confirm this inhibitory activity. researchgate.net This highlights the complexity and sometimes conflicting nature of off-target research. The potential for this compound to have its own unique or overlapping off-target profile remains an area for further investigation.

Modulation of Cellular Signaling Cascades by this compound

Inhibition of the proteasome by Bortezomib, and by extension its active metabolite this compound, leads to the disruption of multiple intracellular signaling pathways. A key consequence is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) survival pathway. vulcanchem.comnih.gov This occurs through the accumulation of IκBα, an inhibitor of NF-κB, which is normally degraded by the proteasome. vulcanchem.comnih.gov The suppression of the NF-κB pathway down-regulates its anti-apoptotic target genes. nih.gov

Furthermore, proteasome inhibition leads to the stabilization and accumulation of several tumor suppressor proteins, including p21, p27, and p53. vulcanchem.comnih.gov The accumulation of these proteins can lead to cell cycle arrest and apoptosis. researchgate.net Bortezomib treatment has also been shown to induce the expression of the pro-apoptotic protein NOXA. nih.govnih.gov The modulation of these signaling cascades collectively contributes to the cytotoxic effects observed in cancer cells. vulcanchem.com Studies on Bortezomib-resistant cells have indicated the involvement of signaling pathways such as PI3K/Akt and p38 MAPK, suggesting that these pathways may also be influenced by Bortezomib and its metabolites. spandidos-publications.com

Cellular Responses Induced by this compound in Preclinical Models

In preclinical models, the cellular responses to Bortezomib, which would encompass the effects of its metabolite this compound, are characterized by the induction of apoptosis and inhibition of cell proliferation across a range of cancer cell lines. nih.gov The accumulation of ubiquitinated proteins is a hallmark of proteasome inhibition and a trigger for cell death. ashpublications.orgprovidence.edu

Bortezomib-induced apoptosis is mediated through multiple mechanisms. It involves the upregulation of pro-apoptotic proteins like NOXA and the stabilization of tumor suppressors. nih.gov In mantle cell lymphoma (MCL) cells, Bortezomib was shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of NOXA, independent of p53 status. ashpublications.org The process involves mitochondrial membrane depolarization, conformational changes in Bax and Bak, and caspase activation. ashpublications.org

Furthermore, proteasome inhibition by Bortezomib can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). ashpublications.orgnih.gov This cellular stress response can, in turn, trigger apoptosis. ashpublications.orgnih.gov In pancreatic cancer models, Bortezomib was found to induce the formation of aggresomes, which are cytoplasmic inclusion bodies containing misfolded proteins. researchgate.net This response was observed in cancer cells but not in adjacent normal cells, highlighting a degree of tumor selectivity. researchgate.net The study of Bortezomib-resistant cells has provided insights into the mechanisms of resistance, which can involve alterations in proteasome activity and the modulation of apoptotic pathways. ashpublications.org

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the "" according to the specified outline. The primary reason is that the metabolites of Bortezomib, which include this compound, are consistently reported to be pharmacologically inactive. drugbank.compfizermedicalinformation.comresearchgate.netcancernetwork.com

This compound is a known metabolite of the proteasome inhibitor Bortezomib, formed through oxidative metabolism by cytochrome P450 enzymes. pfizermedicalinformation.comvulcanchem.comnih.gov However, the anticancer activity of Bortezomib is dependent on its boronic acid moiety, which binds to the proteasome. nih.govfrontiersin.org The metabolic process of oxidative deboronation, which leads to the formation of metabolites like this compound, results in the loss of this key functional group, rendering the resulting compounds inactive. drugbank.comresearchgate.netcancernetwork.comnih.gov

Consequently, there is no scientific evidence or research data available that details the induction of apoptosis, cell cycle arrest, autophagy regulation, or specific gene and protein expression changes in direct response to this compound. The extensive body of research on these pharmacological effects pertains exclusively to the parent compound, Bortezomib. iiarjournals.orgnih.govnih.govoncotarget.comnih.govacs.org

While the study of this compound is relevant for understanding the pharmacokinetics—how the body processes and eliminates Bortezomib—and potential mechanisms of drug resistance, it does not possess the direct cellular activities requested in the outline. vulcanchem.comnih.gov

Therefore, generating content for the requested sections would require attributing the known effects of Bortezomib to its inactive metabolite, which would be scientifically inaccurate and misleading.

Preclinical Disposition and Metabolic Studies of 3 Hydroxy Bortezomib

In Vitro Metabolic Characterization of 3-Hydroxy Bortezomib (B1684674)

Detailed in vitro metabolic studies specifically investigating 3-Hydroxy Bortezomib as the primary substrate are limited. The available research primarily focuses on the metabolism of the parent drug, bortezomib, to its various metabolites.

Identification of Metabolizing Enzymes for this compound

Information specifically identifying the enzymes responsible for the further metabolism of this compound is not available in the reviewed literature. However, the formation of hydroxylated bortezomib metabolites from the parent compound is known to be mediated by several cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and cDNA-expressed CYP isozymes have identified that bortezomib is primarily metabolized by CYP3A4, CYP2C19, and CYP1A2, with minor contributions from CYP2D6 and CYP2C9. drugbank.comchemicalbook.infda.govnih.govnih.gov It is plausible that these same enzyme systems could be involved in any subsequent metabolism of this compound, though specific studies are lacking.

Table 1: Primary Cytochrome P450 Enzymes Involved in Bortezomib Metabolism

Enzyme FamilySpecific IsozymeRole in Bortezomib Metabolism
Cytochrome P450CYP3A4Major
Cytochrome P450CYP2C19Major
Cytochrome P450CYP1A2Major
Cytochrome P450CYP2D6Minor
Cytochrome P450CYP2C9Minor

This table reflects the enzymes metabolizing the parent compound, bortezomib, which leads to the formation of hydroxylated metabolites like this compound.

Metabolic Pathways and Biotransformation Products of this compound

The principal metabolic pathway for bortezomib is oxidative deboronation, which results in two diastereomeric carbinolamide metabolites. nih.gov These intermediates can then undergo further metabolism. Subsequent biotransformation includes hydroxylation at various positions on the leucine (B10760876) and phenylalanine moieties of the molecule. nih.gov This hydroxylation leads to the formation of several hydroxylated metabolites, one of which would be this compound.

Further biotransformation of these hydroxylated metabolites has been observed, leading to the formation of amides and carboxylic acids. nih.gov It is conceivable that this compound would follow a similar pathway of conversion to corresponding amide and carboxylic acid derivatives. However, specific studies detailing the biotransformation products originating directly from this compound are not described in the available literature. Oxidative deboronation is also noted as the main biotransformation pathway of bortezomib in humans. nih.gov

Preclinical Pharmacokinetic Profiling of this compound

A dedicated preclinical pharmacokinetic profile for this compound is not available. The existing data pertains to the pharmacokinetics of the parent drug, bortezomib, and the general detection of its metabolites.

Absorption and Distribution Studies of this compound in Preclinical Species

There are no specific absorption and distribution studies for this compound in preclinical species. For the parent compound, bortezomib, it is rapidly distributed into tissues following administration. cancernetwork.com A physiologically-based pharmacokinetic (PBPK) model for bortezomib in mice predicted a rapid distributive phase. frontiersin.org It is known that bortezomib is approximately 83% bound to human plasma proteins. drugbank.com

Excretion Pathways of this compound in Animal Models

Specific excretion pathways for this compound have not been detailed. For bortezomib and its metabolites in general, animal data indicate that elimination occurs through both renal and hepatic routes. fda.gov In rats, a significant portion of administered radioactivity from labeled bortezomib was excreted in the feces and urine. fda.gov The major metabolites detected in rat bile and monkey fecal samples were the deboronated forms. mdpi.comresearchgate.net This suggests that the metabolites, including hydroxylated forms, are eliminated via both biliary and renal pathways.

In Vivo Biotransformation Kinetics of this compound

Quantitative data on the in vivo biotransformation kinetics of this compound is not available. Studies on the parent compound, bortezomib, show that it is extensively metabolized, with over 30 metabolites identified in animals and humans. mdpi.com The deboronated metabolites are considered pharmacologically inactive. chemicalbook.in In human plasma, after bortezomib administration, the deboronated and hydroxylated metabolites are detected. nih.govmdpi.com The metabolism of bortezomib is primarily mediated by CYP450 enzymes without significant involvement of phase II pathways like glucuronidation or sulfation. mdpi.comresearchgate.net

Preclinical Toxicological Mechanism Investigations of this compound

Cellular Toxicity Mechanisms of this compound in Preclinical Systems

Detailed preclinical investigations into the specific cellular toxicity mechanisms of this compound are limited. This is a direct consequence of the finding that the primary metabolic pathway for bortezomib, oxidative deboronation, results in metabolites that are inactive as proteasome inhibitors. europa.eu Since this compound is a product of this pathway, it is not expected to exert the cellular toxicities associated with the pharmacologically active parent compound.

The recognized cellular toxicity of bortezomib stems from its potent and reversible inhibition of the 26S proteasome. vulcanchem.com This inhibition disrupts cellular protein homeostasis and triggers several downstream effects leading to apoptosis in cancer cells, including:

Inhibition of the NF-κB survival pathway through the stabilization of its inhibitor, IκBα. vulcanchem.com

Accumulation of tumor suppressor proteins such as p21, p27, and p53. vulcanchem.com

Induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. vulcanchem.commdpi.com

Generation of reactive oxygen species (ROS) . vulcanchem.com

As this compound lacks the boronic acid group necessary for proteasome binding, it does not initiate these cytotoxic mechanisms. nih.gov Therefore, it is not considered a contributor to the direct cellular toxicity observed during treatment with bortezomib. Any potential for indirect effects or toxicity through other mechanisms has not been a focus of published preclinical research.

Molecular Basis of Observed Preclinical Toxicities of this compound

The molecular basis for any preclinical toxicity specifically attributed to this compound has not been established in the scientific literature. The available evidence strongly indicates that the metabolites formed through the deboronation of bortezomib, including its hydroxylated forms like this compound, are pharmacologically inert. drugbank.comeuropa.eu

The well-documented toxicities of bortezomib, such as peripheral neuropathy, are linked to its primary mechanism of action—proteasome inhibition in both cancer and normal cells, like those of the peripheral nervous system. nih.govnih.govmdpi.com The molecular events underpinning bortezomib's toxicity include the disruption of axonal transport, mitochondrial dysfunction, and the induction of apoptosis in neuronal cells. mdpi.comnih.gov

Advanced Analytical and Bioanalytical Methodologies for 3 Hydroxy Bortezomib

Chromatographic Separation Techniques for 3-Hydroxy Bortezomib (B1684674)

Chromatographic methods are fundamental to separating 3-Hydroxy Bortezomib from its parent compound, other metabolites, and endogenous components in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a widely used technique for the analysis of Bortezomib and its impurities, including hydroxylated metabolites. researchgate.netoaji.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the determination of Bortezomib and its related substances in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. oaji.netoup.com These methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its degradation products and impurities. oaji.net

For the analysis of Bortezomib and its impurities, a C18 column is frequently employed. oaji.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol), often with the addition of an acid like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. researchgate.netnih.gov Gradient elution is commonly used to achieve optimal separation of compounds with varying polarities. nih.gov

A study detailing a stability-indicating RP-HPLC method for Bortezomib used a Zorbax Extend C18 column (100 x 4.6 mm, 1.8 µm) and was able to separate Bortezomib from ten potential impurities, including a hydroxyamide impurity. oaji.net The method demonstrated good linearity, with a correlation coefficient (r value) greater than 0.999 for Bortezomib and its impurities. oaji.net

Table 1: Example of HPLC Method Parameters for Bortezomib and Impurity Analysis

ParameterCondition
Column Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) oaji.net
Mobile Phase Simple mobile phase combination (details not specified) oaji.net
Detection UV at 270 nm nih.gov
Flow Rate 1.0 mL/min nih.gov
Injection Volume 20 µL oup.com
Column Temperature Room temperature (ca. 20 °C) nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for this compound

UHPLC offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it particularly suitable for the demanding analysis of drug metabolites in biological samples. google.comresearchgate.net The use of sub-2 µm particles in UHPLC columns leads to more efficient separations. mdpi.com

A UHPLC-tandem mass spectrometry (UPLC/MS/MS) method was developed for the determination of Bortezomib in cultured myeloma cells and media. researchgate.net This rapid method, with an analysis time of less than 2 minutes, is crucial for minimizing the degradation of the unstable Bortezomib molecule in solution. researchgate.net For the analysis of various compounds, including those in complex matrices, a common UHPLC setup involves a C18 column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. mdpi.com

The purity of Bortezomib solid forms can be determined by a range of analytical methods, including UHPLC. google.com

Table 2: Illustrative UHPLC Method Parameters

ParameterCondition
Column BEH C18 (2.1×100 mm, 1.7 µm) researchgate.net
Mobile Phase Gradient with aqueous 0.1% formic acid and organic modifier researchgate.net
Flow Rate 0.2 - 0.35 mL/min mdpi.comresearchgate.net
Column Temperature 30 - 40 °C mdpi.comjapsonline.com
Detection Tandem Mass Spectrometry (MS/MS) researchgate.net

Mass Spectrometry (MS) Approaches for this compound Characterization and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of this compound. vulcanchem.com It provides not only quantitative data but also crucial structural information.

Tandem Mass Spectrometry (MS/MS) for this compound Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of drug metabolites. nih.gov By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a fragmentation pattern is generated that can be used to identify the structure of the metabolite. nih.gov This is particularly useful for identifying the site of modification, such as hydroxylation, on the parent drug molecule.

The collision-induced dissociation of protonated or deprotonated metabolites allows for the rapid identification of the type of conjugation or modification. nih.gov For Bortezomib, oxidative deboronation is a principal biotransformation pathway, leading to the formation of diastereomeric carbinolamide metabolites. researchgate.net Further metabolism can result in hydroxylated metabolites. researchgate.net LC/MS and LC/MS/MS are used to identify and characterize these circulating metabolites in plasma. researchgate.net

Quantitative LC-MS/MS Method Development for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. researchgate.netjapsonline.com A validated LC-MS/MS method was developed for the quantification of Bortezomib in human plasma, which can be adapted for its metabolites. japsonline.comjapsonline.com

These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the biological matrix. researchgate.netjapsonline.com An internal standard, often a deuterated analog of the analyte like Bortezomib-d3 or this compound-d6, is added to the sample to correct for matrix effects and variations in extraction recovery and instrument response. vulcanchem.comresearchgate.net

Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For Bortezomib, a common transition is m/z 367.3 → 226.3. researchgate.netjapsonline.com The method is validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results. researchgate.netjapsonline.com

Table 3: Key Parameters for a Quantitative LC-MS/MS Method for Bortezomib

ParameterSpecification
Sample Preparation Protein precipitation with 0.1% formic acid in acetonitrile japsonline.comjapsonline.com
Chromatographic Column ACE 5CN (150mm x 4.6mm) japsonline.comjapsonline.com
Mobile Phase Acetonitrile: 10 mM ammonium formate (B1220265) buffer (75:25 v/v) japsonline.comjapsonline.com
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
Mass Spectrometer Tandem mass spectrometer japsonline.comjapsonline.com
Quantitation Mode Multiple Reaction Monitoring (MRM) researchgate.net
Linearity Range 2 to 1000 ng/ml for Bortezomib researchgate.netjapsonline.com
Internal Standard Bortezomib-d3 researchgate.netjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unequivocal structural elucidation and confirmation of organic molecules, including drug metabolites. conicet.gov.ar While MS/MS can identify the mass and fragmentation of a metabolite, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.gov

For the confirmation of metabolite structures, standards are often synthesized and characterized by high-field NMR spectroscopy. researchgate.netresearchgate.net The chemical shifts, coupling constants, and through-space correlations observed in 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) allow for the definitive assignment of the structure, including the precise location of the hydroxyl group in this compound. conicet.gov.ar

For instance, in the structural elucidation of related compounds, the chemical shift of a hydroxyl proton can indicate the presence of an internal hydrogen bond. acs.org Furthermore, NOESY experiments are crucial for establishing spatial proton-proton correlations to confirm the stereochemistry of isomers. conicet.gov.ar The analysis of 1H and 13C NMR spectra provides a complete picture of the molecular structure. google.com

While direct NMR analysis of metabolites in biological fluids can be challenging due to low concentrations and interference from the matrix, it is the definitive method for structural confirmation of isolated or synthesized metabolite standards. conicet.gov.ar

Bioanalytical Assay Development for this compound in Complex Biological Matrices (Preclinical)

The development of a bioanalytical assay for this compound in preclinical studies involves creating a reliable method to measure the compound in biological fluids and tissues. Given that this compound is a metabolite of Bortezomib, methods are often developed to quantify both the parent drug and the metabolite simultaneously. This approach provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The process begins before the analysis of the first clinical or preclinical samples to ensure that the collection and storage conditions are optimal. uu.nl High-sensitivity techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are standard practice for this type of analysis. uu.nlresearchgate.net A highly sensitive and reproducible bioanalytical method, typically using LC-MS/MS, is necessary to assess the low plasma levels often encountered in these studies. researchgate.net The development of such methods for new chemical entities or their metabolites is a fundamental step in the drug development process. jpsbr.org

Sample Preparation Strategies for this compound Bioanalysis

Sample preparation is a crucial step in bioanalysis, designed to extract the analyte of interest from complex biological matrices like plasma, serum, or tissue homogenates, and remove interfering substances such as proteins and salts. uu.nlbiotage.com The choice of technique aims to ensure that the analyte is selectively isolated, improving sensitivity, data quality, and the robustness of the analytical method. uu.nlbiotage.com Common strategies applicable to the analysis of this compound include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT): This is a straightforward and widely used technique for removing proteins from plasma or serum samples. researchgate.net It typically involves adding a water-miscible organic solvent, such as acetonitrile or methanol, often containing an acid like 0.1% formic acid, to the sample. researchgate.netjapsonline.comjapsonline.com After vortexing and centrifugation, the precipitated proteins are separated, and the supernatant containing the analyte is collected for analysis. japsonline.com In some methods, this supernatant is further cleaned using a filter cartridge to remove any remaining particulate matter. researchgate.netjapsonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. uu.nl This method can yield a cleaner sample extract compared to PPT. acs.org For Bortezomib and its metabolites, a liquid-liquid phase extraction might be employed to isolate the analytes from the biological matrix before LC-MS/MS analysis. journaljpri.com

Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup that separates components based on their physical and chemical properties. uu.nl The sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a different solvent. uu.nl This technique can be tailored by using different sorbents (e.g., C18, ion-exchange) to achieve optimal separation for compounds like this compound. A combination of PPT followed by SPE can also be utilized for comprehensive sample cleanup. researchgate.netjapsonline.com

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate proteins. researchgate.netjapsonline.comSimple, fast, and requires minimal method development. researchgate.netMay not remove all interferences (e.g., phospholipids), potentially leading to matrix effects. acs.org
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases based on solubility. uu.nlProvides a cleaner extract than PPT; good for removing salts and other polar interferences. acs.orgCan be labor-intensive, may require larger solvent volumes, and is more difficult to automate.
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away. uu.nlHighly selective, provides the cleanest extracts, reduces matrix effects, and is easily automated. biotage.comMore expensive and requires more extensive method development compared to PPT and LLE.

Validation of Bioanalytical Methods for this compound

To ensure that a bioanalytical assay is reliable, reproducible, and fit for purpose, it must be rigorously validated. researchgate.netiqvia.com Method validation is performed according to guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA). researchgate.net The validation process assesses several key parameters to demonstrate the method's performance. researchgate.netresearchgate.net For this compound, this would involve confirming the method's ability to accurately and precisely quantify the analyte in the specific preclinical biological matrix being studied.

Key validation parameters include:

Selectivity and Specificity: The method must be able to unequivocally measure this compound in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and the parent drug, Bortezomib. journaljpri.com

Linearity and Range: The assay should demonstrate a linear relationship between the instrumental response and the known concentration of the analyte over a specified range. For example, a validated method for Bortezomib showed linearity from 2 to 1000 ng/mL with a correlation coefficient (r²) of ≥ 0.998. japsonline.comjapsonline.com Another highly sensitive method had a linear range of 0.195–25 ng/mL. researchgate.net

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the degree of scatter or variability between repeated measurements. For bioanalytical methods, the accuracy is typically expected to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not exceed 15% (20% at the LLOQ). researchgate.netjapsonline.comjournaljpri.com

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization and measurement of the analyte. acs.org It is a critical parameter in LC-MS/MS assays to ensure that the matrix does not cause ion suppression or enhancement, which could lead to inaccurate quantification.

Stability: The stability of this compound must be evaluated in the biological matrix under various conditions that mimic sample handling and storage. This includes short-term (bench-top) stability, long-term storage stability (e.g., at -80°C), and freeze-thaw stability. researchgate.netnih.gov For example, Bortezomib was found to be stable in plasma samples stored at -80°C for up to 10 months. researchgate.net

Validation ParameterDescriptionTypical Acceptance Criteria
SelectivityAbility to differentiate and quantify the analyte from other components in the sample. journaljpri.comNo significant interfering peaks at the retention time of the analyte and internal standard.
Linearity (r²)Demonstrates a proportional relationship between concentration and instrument response over a defined range. researchgate.netjapsonline.comCorrelation coefficient (r²) ≥ 0.99
Accuracy (%Bias)Closeness of measured concentrations to the nominal value. journaljpri.comresearchgate.netWithin ±15% of nominal value (±20% at LLOQ).
Precision (%CV)The degree of agreement among individual test results when the procedure is applied repeatedly. journaljpri.comresearchgate.net≤15% CV (≤20% at LLOQ).
RecoveryThe efficiency of the analyte extraction process from the biological matrix. researchgate.netjournaljpri.comConsistent, precise, and reproducible across the concentration range.
StabilityAnalyte stability in the matrix under various storage and handling conditions (freeze-thaw, long-term, etc.). researchgate.netConcentration deviation within ±15% of the baseline value.

Perspectives and Future Research Trajectories for 3 Hydroxy Bortezomib

Identification of Unexplored Biological Functions of 3-Hydroxy Bortezomib (B1684674)

Although early assessments have suggested that the metabolites of Bortezomib are pharmacologically inactive, a deeper investigation into the potential biological activities of 3-Hydroxy Bortezomib is warranted. drugbank.com The addition of a hydroxyl group alters the molecule's structure and polarity, which could lead to interactions with biological targets other than the proteasome or modulate cellular pathways in unexpected ways. vulcanchem.com

Future research could focus on:

Off-Target Effects: Investigating potential off-target interactions of this compound is crucial. The structural change might enable it to bind to other enzymes or receptors, potentially leading to unforeseen biological effects or contributing to the side-effect profile of Bortezomib.

Modulation of Cellular Pathways: Beyond direct proteasome inhibition, studies could explore whether this compound influences other cellular signaling pathways. google.com For instance, its impact on pathways related to protein folding, endoplasmic reticulum (ER) stress, or the unfolded protein response (UPR) could be explored. nih.govashpublications.org

Interaction with Drug Transporters: The altered polarity of this compound might affect its interaction with drug influx and efflux transporters. Understanding these interactions could provide insights into the cellular accumulation and clearance of Bortezomib metabolites, which may have implications for drug resistance. mdpi.com

Development of Advanced Methodological Frameworks for this compound Research

To thoroughly investigate the subtle biological activities and roles of this compound, the development and application of advanced analytical and experimental methods are essential.

Key areas for methodological advancement include:

High-Sensitivity Analytical Techniques: While liquid chromatography-mass spectrometry (LC-MS) is currently used, further refinement of these methods is needed for the precise quantification of this compound in various biological matrices, especially at low concentrations. vulcanchem.comoaji.net The development of more sensitive and specific assays will be critical for detailed pharmacokinetic and pharmacodynamic studies. researchgate.net

Advanced Cell-Based Assays: Moving beyond simple cytotoxicity assays, the use of high-content screening and advanced cell-based models, such as 3D organoids or "bone-on-a-chip" systems that mimic the bone marrow microenvironment, could provide a more physiologically relevant context to study the effects of this compound. mdpi.com

Isotopically Labeled Standards: The synthesis and use of stable isotopically labeled this compound, such as the deuterated analog this compound-d6, are crucial for accurate quantification in complex biological samples through isotope dilution analysis. vulcanchem.com

Integration of Computational Approaches in this compound Research

Computational modeling and simulation offer powerful tools to predict and understand the behavior of this compound at a molecular level.

Future computational research could involve:

Molecular Docking and Dynamics: Computational docking studies can predict the binding affinity of this compound to the active sites of the proteasome and other potential off-targets. nih.gov Molecular dynamics simulations can then provide insights into the stability of these interactions and the conformational changes induced upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound and other Bortezomib analogs with their biological activities. This can aid in predicting the activity of novel derivatives and guide the design of future compounds. researchgate.net

Systems Pharmacology Modeling: Integrating experimental data into systems pharmacology models can help to simulate the dynamic interactions of Bortezomib and its metabolites within cellular networks. nih.gov This approach can provide a holistic understanding of how this compound might influence cellular responses in the context of the entire biological system.

Emerging Applications for this compound as a Chemical Probe or Scaffold (non-clinical)

Beyond its role as a metabolite, the unique chemical structure of this compound presents opportunities for its use in non-clinical research settings.

Chemical Probe for Superoxide (B77818) Detection: Interestingly, a study found that Bortezomib can enhance the chemiluminescence of probes used for superoxide detection, a phenomenon dependent on its peptide boronic acid structure. frontiersin.orgnih.govresearchgate.net This suggests that this compound, sharing this core structure, could potentially be explored as a tool or enhancer in research focused on reactive oxygen species (ROS) and oxidative stress. researchgate.net

Scaffold for Novel Inhibitor Design: The core structure of this compound, with its boronic acid moiety, can serve as a scaffold for the synthesis of novel inhibitors targeting not only the proteasome but potentially other enzymes. rsc.org The hydroxyl group offers a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives with diverse properties and target specificities. researchgate.net Research into novel analogs of Bortezomib has already shown that modifications to the core structure can lead to compounds with potent activity. researchgate.net

Q & A

Q. What experimental methodologies are recommended for structural characterization of 3-Hydroxy Bortezomib?

Infrared (IR) spectroscopy is a critical tool for structural analysis. Researchers can optimize sample preparation using orthogonal experimental designs, such as a three-factor, three-level approach (e.g., varying the ratio of this compound to potassium bromide, pressure during pellet formation, and pressure-holding time). For instance, optimal IR spectra were achieved at 2.5 mg of compound, 200 mg KBr, 50 kN pressure, and 3-minute holding time .

Q. How should impurities in this compound be quantified during synthesis?

High-performance liquid chromatography (HPLC) with peak identification solutions is recommended. Specific impurities, such as hydroperoxide derivatives or amide analogs, should be analyzed against pharmacopeial standards (e.g., ≤3.5% total impurities). Calibration curves and spiked samples can validate method accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to GHS hazard classifications: wear protective gloves/eyewear, avoid inhalation, and use ventilation. In case of skin contact, wash immediately with soap and water. Emergency procedures should align with OSHA standards for corrosive substances .

Advanced Research Questions

Q. What experimental designs address contradictions in dosing efficacy between weekly vs. twice-weekly this compound regimens?

Bayesian network meta-analyses can compare clinical outcomes across dosing schedules. For example, weekly dosing may reduce peripheral neuropathy rates while maintaining non-inferior efficacy compared to twice-weekly regimens. Sensitivity analyses should control for patient heterogeneity (e.g., prior treatment lines, renal function) .

Q. How can exosomal microRNA profiling elucidate mechanisms of this compound resistance in multiple myeloma?

Serum exosomes from resistant vs. responsive patients can be sequenced to identify dysregulated microRNAs (e.g., miR-29b, miR-199a). Functional validation via CRISPR knockdown in cell lines or patient-derived xenografts can confirm their role in proteasome inhibition pathways .

Q. What strategies optimize combination therapies using this compound while minimizing drug interactions?

Phase I/II trials suggest combining this compound with dexamethasone or immunomodulatory agents (e.g., lenalidomide) without altering pharmacokinetics. However, cytochrome P450 isoenzyme interactions (e.g., CYP3A4 inhibitors) require monitoring via in vitro microsomal assays .

Q. How do impurity profiles of this compound affect clinical batch consistency?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can track degradation products like hydroxyisopentyl amide analogs. Statistical process control (SPC) charts and multivariate analysis ensure batch-to-batch consistency during scale-up .

Methodological Considerations

  • Data Contradiction Analysis : Compare outcomes across studies using forest plots or meta-regression. For example, conflicting survival rates in phase 2 trials (median 16 months vs. 22 months in later studies) may reflect differences in patient selection or supportive care.
  • Experimental Design : Use adaptive trial designs for dose optimization or biomarker-driven sub-studies (e.g., proteasome activity assays pre/post-treatment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.